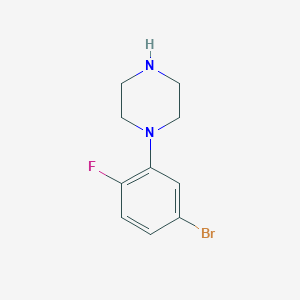
1-(5-Bromo-2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-fluorophenyl)piperazine involves several synthetic routes. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-2-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-fluorophenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest a significant role in modulating cellular processes .
Comparación Con Compuestos Similares
1-(5-Bromo-2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)piperazine: Similar in structure but lacks the bromine atom, leading to different chemical and biological properties.
1-(4-Bromo-2-fluorophenyl)piperazine: The position of the bromine atom is different, which can affect the compound’s reactivity and interactions.
1-(5-Bromo-2-chlorophenyl)piperazine:
Propiedades
Fórmula molecular |
C10H12BrFN2 |
|---|---|
Peso molecular |
259.12 g/mol |
Nombre IUPAC |
1-(5-bromo-2-fluorophenyl)piperazine |
InChI |
InChI=1S/C10H12BrFN2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Clave InChI |
JQKIXKTYQNHZGB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


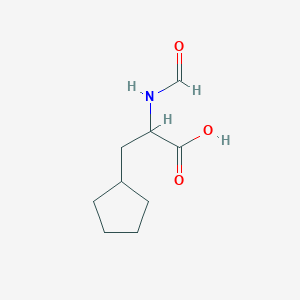
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)
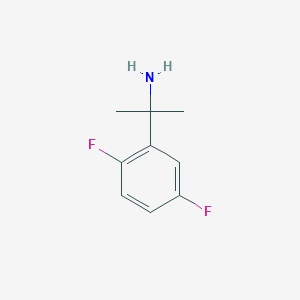
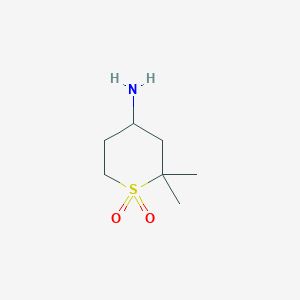
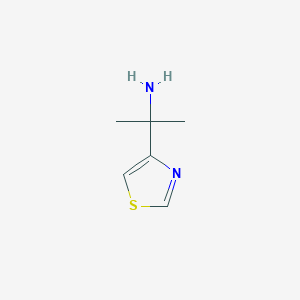
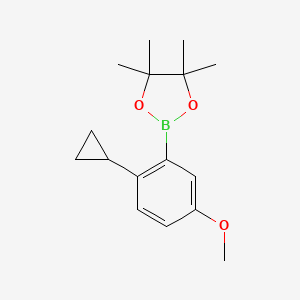
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
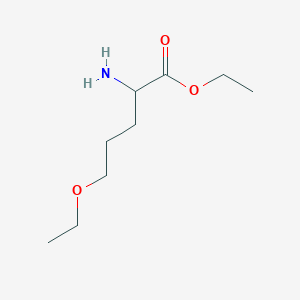
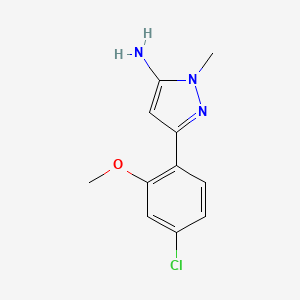
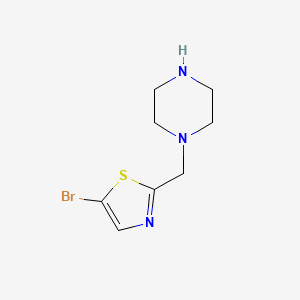
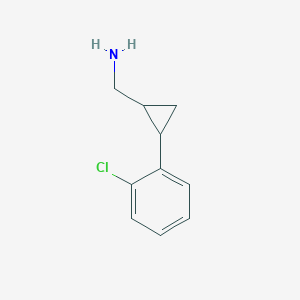
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
